

# An In-depth Technical Guide to DOPE-N-Nonadecanoyl: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DOPE-N-Nonadecanoyl**

Cat. No.: **B15546986**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-nonadecanoyl (**DOPE-N-Nonadecanoyl**), a complex lipid with significant potential in advanced drug delivery systems and biomedical research. Due to the limited availability of data specific to **DOPE-N-Nonadecanoyl**, this guide draws upon established knowledge of its parent compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and the broader class of N-acyl-phosphatidylethanolamines (NAPEs), to present a thorough and practical resource.

## Core Properties of DOPE-N-Nonadecanoyl

**DOPE-N-Nonadecanoyl** is a derivative of the naturally occurring phospholipid DOPE, distinguished by the addition of a nonadecanoyl (a 19-carbon saturated acyl) group to the primary amine of the ethanolamine headgroup. This modification significantly influences its physicochemical properties and its interactions within biological systems.

## Physicochemical Data

The fundamental properties of **DOPE-N-Nonadecanoyl** are summarized in the table below. These values are critical for formulation development, analytical characterization, and theoretical modeling.

| Property          | Value                                                | Reference |
|-------------------|------------------------------------------------------|-----------|
| CAS Number        | 1246297-94-8                                         |           |
| Molecular Weight  | 1024.52 g/mol                                        |           |
| Molecular Formula | C <sub>60</sub> H <sub>114</sub> NO <sub>9</sub> P   |           |
| Parent Compound   | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |           |
| Acyl Chains       | Two oleoyl chains (18:1)                             |           |
| N-Acyl Chain      | One nonadecanoyl chain (19:0)                        |           |

## Synthesis and Characterization

The synthesis of **DOPE-N-Nonadecanoyl**, like other NAPEs, can be achieved through enzymatic or chemical methods. The most common approach involves the N-acylation of the primary amine of DOPE.

## Experimental Protocol: Enzymatic Synthesis of N-Acyl-Phosphatidylethanolamine

This protocol is a generalized method for the enzymatic synthesis of NAPEs and can be adapted for **DOPE-N-Nonadecanoyl**. The enzyme phospholipase D (PLD) can catalyze a transphosphatidylation reaction.

### Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or another suitable phosphatidylcholine
- N-nonadecanoyl-ethanolamine
- Phospholipase D (from *Streptomyces* sp. or a similar source)
- Acetate buffer (0.1 M, pH 4.5)
- Calcium chloride (CaCl<sub>2</sub>)

- n-Heptane
- Apparatus for evaporation under reduced pressure
- Reaction vessel with temperature control and mechanical agitation

Procedure:

- Dissolve the phosphatidylcholine substrate in an acetate buffer containing calcium chloride.
- Remove any residual organic solvent from the substrate preparation by evaporation under low pressure.
- Heat the mixture to an optimal temperature for the enzyme (e.g., 43°C) and maintain for 30-60 minutes with agitation.
- While maintaining temperature and agitation, add a solution of N-nonadecanoyl-ethanolamine in n-Heptane.
- Initiate the reaction by adding a suspension of Phospholipase D in the same buffer.
- Continue the reaction for several hours (e.g., 5 hours) with constant temperature and agitation.
- Upon completion, cool the reaction mixture to room temperature.
- The product, **DOPE-N-Nonadecanoyl**, can be extracted and purified using standard lipid purification techniques such as liquid chromatography.
- Characterization of the final product can be performed using <sup>31</sup>P-NMR and mass spectrometry to confirm the structure and purity.

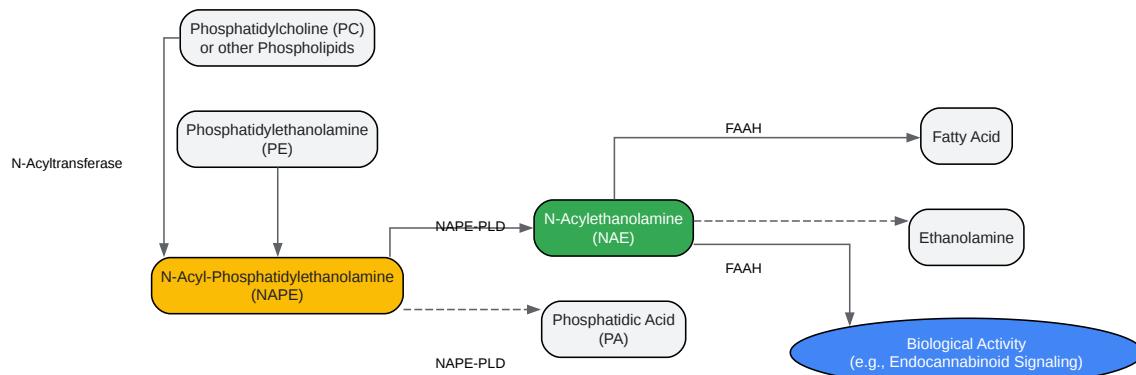
## Experimental Protocol: Quantitative Analysis by LC-MS/MS

The quantification of **DOPE-N-Nonadecanoyl** in biological or formulation samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

## Sample Preparation:

- Lipid Extraction: Perform a liquid-liquid extraction from the sample matrix using a suitable solvent system (e.g., chloroform/methanol).
- Solid-Phase Extraction (SPE): Further purify the lipid extract using an appropriate SPE cartridge to isolate the NAPE fraction and remove interfering substances.

## LC-MS/MS Parameters:

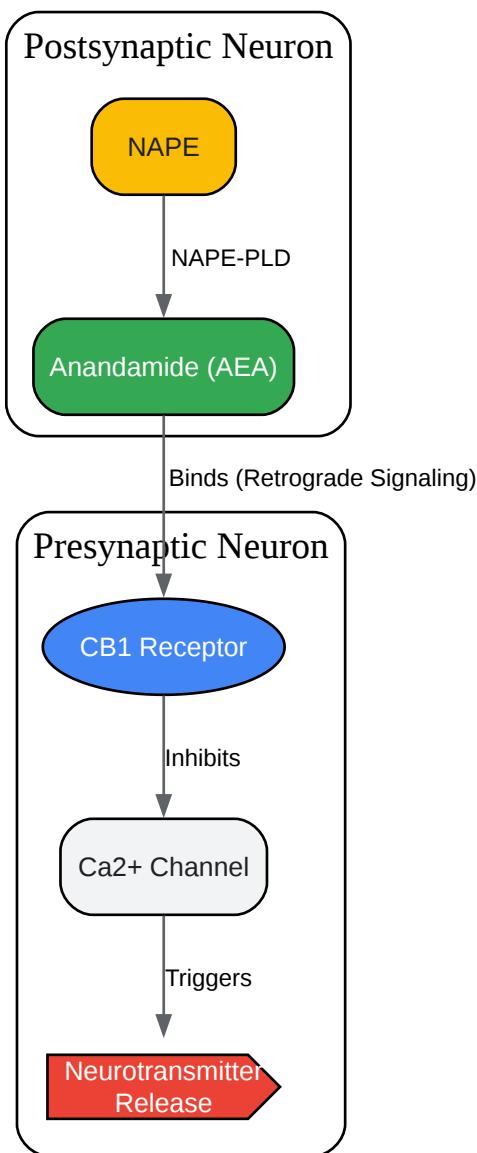

| Parameter                     | Typical Value/Condition                   |
|-------------------------------|-------------------------------------------|
| Chromatography                | Reversed-phase HPLC                       |
| Ionization Mode               | Positive Electrospray Ionization (ESI+)   |
| Acquisition Mode              | Multiple Reaction Monitoring (MRM)        |
| Lower Limit of Quantification | In the range of 10 pmol/g of tissue       |
| Linear Range                  | Up to approximately 2300 pmol/g of tissue |

## Role in Biological Systems and Signaling Pathways

N-acyl-phosphatidylethanolamines are key intermediates in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The N-acylation of PE to form NAPE is a crucial first step in this pathway.

## N-Acylethanolamine (NAE) Biosynthesis Pathway

The synthesis of NAEs from NAPEs involves a series of enzymatic steps. The pathway can proceed through different routes, with the NAPE-PLD-mediated pathway being a major one.




[Click to download full resolution via product page](#)

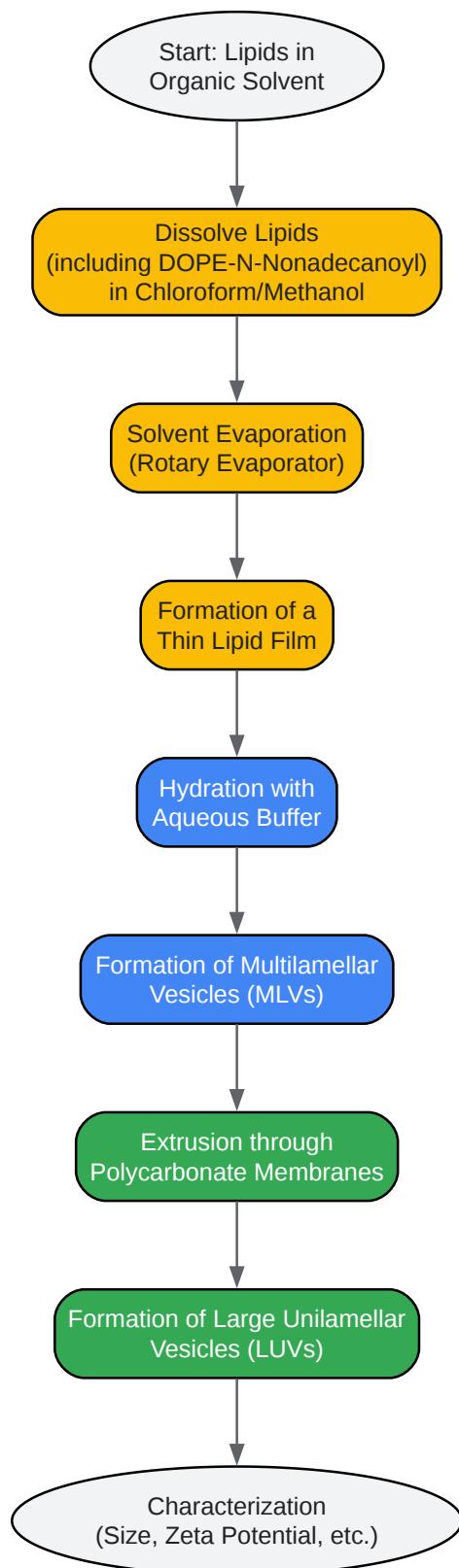
Caption: Biosynthesis pathway of N-acylethanolamines (NAEs) from N-acyl-phosphatidylethanolamines (NAPEs).

## Endocannabinoid Signaling Pathway

As precursors to endocannabinoids like anandamide, NAPEs are integral to the endocannabinoid signaling system, which plays a crucial role in regulating a wide range of physiological processes.



[Click to download full resolution via product page](#)


Caption: Retrograde signaling by the endocannabinoid anandamide, synthesized from NAPE.

## Applications in Drug Delivery

The unique structure of **DOPE-N-Nonadecanoyl**, combining the fusogenic properties of DOPE with the altered headgroup characteristics due to N-acylation, makes it a promising component for advanced lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).

## Experimental Workflow: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a standard method for preparing unilamellar liposomes that can incorporate **DOPE-N-Nonadecanoyl**.



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of liposomes using the thin-film hydration and extrusion method.

## Physicochemical Characterization of Liposomes

The incorporation of **DOPE-N-Nonadecanoyl** into liposomal formulations is expected to alter their physicochemical properties.

| Parameter              | Expected Effect of DOPE-N-Nonadecanoyl                | Analytical Technique                    |
|------------------------|-------------------------------------------------------|-----------------------------------------|
| Zeta Potential         | Introduction of a negative charge (at neutral pH)     | Dynamic Light Scattering (DLS)          |
| Membrane Fluidity      | May increase membrane rigidity compared to DOPE alone | Fluorescence Anisotropy                 |
| Phase Transition Temp. | Likely to be altered                                  | Differential Scanning Calorimetry (DSC) |
| Stability in Serum     | May enhance stability by reducing lipid exchange      | Carboxyfluorescein Leakage Assay        |

This technical guide provides a foundational understanding of **DOPE-N-Nonadecanoyl**, leveraging data from related compounds to offer insights into its properties and potential applications. As research into novel lipids for drug delivery continues, further studies are warranted to fully elucidate the specific characteristics and advantages of **DOPE-N-Nonadecanoyl** in various therapeutic contexts.

- To cite this document: BenchChem. [An In-depth Technical Guide to DOPE-N-Nonadecanoyl: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546986#dope-n-nonadecanoyl-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b15546986#dope-n-nonadecanoyl-cas-number-and-molecular-weight)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)